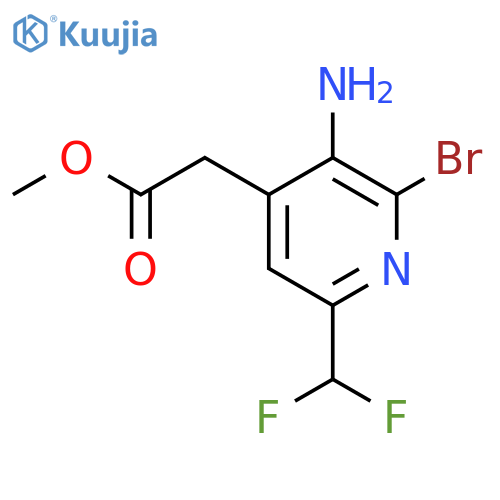

Cas no 1806836-90-7 (Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate)

1806836-90-7 structure

商品名:Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate

CAS番号:1806836-90-7

MF:C9H9BrF2N2O2

メガワット:295.080768346787

CID:4811317

Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate

-

- インチ: 1S/C9H9BrF2N2O2/c1-16-6(15)3-4-2-5(9(11)12)14-8(10)7(4)13/h2,9H,3,13H2,1H3

- InChIKey: YKUOMIDGFYXKQW-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=CC(C(F)F)=N1)CC(=O)OC)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 256

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1.6

Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029071425-250mg |

Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |

1806836-90-7 | 97% | 250mg |

$969.60 | 2022-03-31 | |

| Alichem | A029071425-500mg |

Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |

1806836-90-7 | 97% | 500mg |

$1,630.00 | 2022-03-31 | |

| Alichem | A029071425-1g |

Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |

1806836-90-7 | 97% | 1g |

$2,980.00 | 2022-03-31 |

Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1806836-90-7 (Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate) 関連製品

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量